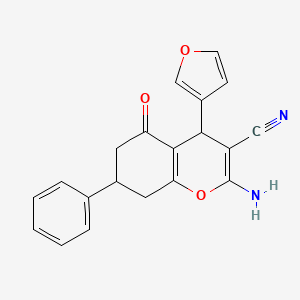
2-amino-4-(furan-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(furan-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound is part of the broader class of 2-amino-3-cyano-4H-chromenes, which are known for their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(furan-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves a multicomponent reaction. One common method includes the condensation of an aromatic aldehyde, malononitrile, and dimedone in the presence of a catalyst. This reaction can be performed under solvent-free conditions, making it an environmentally friendly approach .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of amine-functionalized silica magnetic nanoparticles as a catalyst has been shown to be effective, providing high yields and purity . The reaction conditions are mild, and the catalyst can be reused, making the process cost-effective and sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(furan-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted chromenes and their derivatives, which can have enhanced biological activities .
Aplicaciones Científicas De Investigación
2-amino-4-(furan-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, affecting various biological pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(furan-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4H-benzo[b]pyrans: These compounds share a similar core structure and have comparable biological activities.
2-amino-4H-pyran-3-carbonitriles: These derivatives also exhibit a wide range of pharmacological properties and are synthesized using similar methods.
Uniqueness
What sets 2-amino-4-(furan-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan and phenyl groups enhances its potential as a pharmacologically active compound .
Propiedades
IUPAC Name |
2-amino-4-(furan-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c21-10-15-18(13-6-7-24-11-13)19-16(23)8-14(9-17(19)25-20(15)22)12-4-2-1-3-5-12/h1-7,11,14,18H,8-9,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJKZPIMYZVRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1OC(=C(C2C3=COC=C3)C#N)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5072903.png)
![9-Ethyl-3-[(3-methylpiperidin-1-yl)methyl]carbazole](/img/structure/B5072909.png)
![3-[Benzyl(methyl)amino]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B5072917.png)
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5072919.png)

![4-[4-(2,5-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5072933.png)
![5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5072935.png)
![1-(2-ethoxyphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B5072944.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5072947.png)
![N-(4-butylphenyl)-3-hydroxy-4-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)diazenyl]-2-naphthamide](/img/structure/B5072955.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5072979.png)
![6-(3-Bromophenyl)-3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5072982.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5072999.png)
